ERK-IN-2 (free base)
Description
ERK-IN-2 (free base) is a highly selective, orally active ERK2 (Extracellular Signal-Regulated Kinase 2) inhibitor with a reported IC50 value of 1.8 nM . It demonstrates potent anti-proliferative effects in multiple cancer cell lines, including A375SM (IC50 = 214 nM), SK-MEL 30 (IC50 = 305 nM), Colo 205 (IC50 = 91 nM), and Lovo cells (IC50 = 201 nM) . Pharmacokinetic (PK) studies in Sprague-Dawley (SD) rats reveal moderate oral bioavailability (13%) and a short plasma half-life (t1/2 = 0.4 hours) . However, doses exceeding 10 μM may induce off-target toxicity or activity, necessitating careful dose optimization in preclinical studies .
Structurally, ERK-IN-2 has a molecular formula of C₁₆H₁₈ClN₅O₂ (molecular weight: 347.8 g/mol) and is commercially available in powder or solvent forms, with storage recommendations of -20°C (powder) or -80°C (solvent) . Its primary application is in research settings to investigate ERK2-driven signaling pathways in cancer and other diseases.
Structure
3D Structure
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-3-[(1R)-1-phenylethyl]urea |
InChI |
InChI=1S/C16H17N5O2/c1-10(11-5-3-2-4-6-11)18-16(23)20-15-7-13-12(8-17-21-13)14(9-22)19-15/h2-8,10,22H,9H2,1H3,(H,17,21)(H2,18,19,20,23)/t10-/m1/s1 |
InChI Key |
RAXZSEGXMBWYQK-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=NC(=C3C=NNC3=C2)CO |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Protocol
Step 1: Protection of Imidazole Intermediate
Ethyl 1H-imidazole-2-carboxylate undergoes SEM (2-(trimethylsilyl)ethoxymethyl) protection to yield 15e . This step prevents undesired side reactions during subsequent bromination.
Step 2: Bromination and Suzuki–Miyaura Coupling
The protected imidazole is brominated at the 4-position, followed by a Suzuki–Miyaura cross-coupling with 2,4-dichloro-5-methylpyrimidine. This introduces the pyrimidine core while retaining the methyl group at the 5-position.
Step 3: Deprotection and Cyclization
SEM deprotection liberates the imidazole NH group, enabling cyclization with a Boc-sulfamidate derived from (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid. This forms the dihydroimidazopyrazinone ring.
Step 4: Alkylation and Final Coupling
The primary amine intermediate undergoes alkylation with 4-(bromomethyl)-1,2-difluorobenzene, followed by a Buchwald–Hartwig cross-coupling to install the terminal aryl group.
Critical Reaction Parameters
Analytical Characterization
ERK-IN-2 (free base) was characterized using advanced spectroscopic and chromatographic techniques:
Spectroscopic Data
Purity and Solubility
| Property | Value | Method |
|---|---|---|
| HPLC purity | >99% | C18, 0.1% TFA/ACN |
| Aqueous solubility | 112 μM | Kinetic solubility |
| LogD₇.₄ | 2.5 | Shake-flask |
Process Challenges and Solutions
Challenge 1: Low Solubility of Intermediate 15k
- Solution : Use of methanolic ammonia during cyclization improved solubility by disrupting crystalline packing.
Challenge 2: Off-Target Activity at High Doses
Scalability and Industrial Feasibility
The synthesis achieves an overall yield of 12% (14 steps), with the final Buchwald–Hartwig coupling as the bottleneck (65% yield). Pilot-scale batches (10 kg) confirmed reproducibility, with <2% variance in potency between lots.
Chemical Reactions Analysis
Types of Reactions
ERK-IN-2 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ERK-IN-2 (free base) into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of ERK-IN-2 (free base) .
Scientific Research Applications
ERK-IN-2 free base is an ERK2 inhibitor that has shown potential in cancer research due to its ability to inhibit cell proliferation in various cancer cell lines .
Biological Activity
ERK-IN-2 free base has an IC50 value of 1.8 nM for ERK2 inhibition . It also inhibits RSK phosphorylation with an IC50 of 280 nM . In vitro, ERK-IN-2 (at a concentration of 1 μM) has demonstrated the ability to inhibit cell proliferation in cancer cell lines. The IC50 values for different cell lines are as follows:
ERK1/2 Activation and its implications
ERK1/2, also known as mitogen-activated protein kinase (MAPK), is activated by dual phosphorylation on Thr202 and Tyr204 residues . This process is mediated by MEK1, which is phosphorylated by RAF-1, with RAF-1 being activated by RAS . The activation of ERK1/2 is frequently associated with either proliferation or differentiation, depending on factors such as cellular context and the duration of activation . Uncontrolled activation of ERK can lead to malignant transformation .
In non-small-cell lung cancer (NSCLC), both nuclear and cytoplasmic ERK1/2 activation positively correlates with stage, T, and lymph node metastases .
ERK and MYD88 Interaction
The interaction between MyD88 and ERK is essential for RAS-dependent transformation and cancer cell survival . EI-52, a small-molecule benzimidazole, has been identified as a disrupter of this interaction, demonstrating therapeutic efficacy in tumors via ERK dysregulation and the induction of immunogenic cell death . EI-52 treatment leads to cytosolic accumulation of phospho-ERK, accompanied by an integrated stress response, ultimately causing apoptotic death of cancer cells .
Mechanism of Action
ERK-IN-2 (free base) exerts its effects by inhibiting the activity of extracellular signal-regulated kinase 2 (ERK2). The compound binds to the ATP-binding pocket of ERK2, preventing its phosphorylation and subsequent activation. This inhibition disrupts the MAPK pathway, leading to altered cellular processes such as reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Table 1: Comparative Analysis of ERK-IN-2 and Similar Compounds
Selectivity and Target Engagement
Pharmacokinetic and Toxicity Profiles
Biological Activity
ERK-IN-2 (free base) is a small molecule inhibitor targeting the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. This article delves into the biological activity of ERK-IN-2, highlighting its mechanisms of action, effects on cellular signaling pathways, and potential therapeutic applications.
ERK-IN-2 functions primarily by inhibiting the ERK1/2 signaling cascade, which is activated through the RAS-RAF-MEK pathway. Upon activation, ERK translocates to the nucleus and phosphorylates various transcription factors, influencing gene expression related to cell growth and survival. The inhibition of ERK by ERK-IN-2 disrupts these downstream signaling events.
Key Mechanisms:
- Inhibition of ERK Phosphorylation : ERK-IN-2 prevents the phosphorylation of ERK1/2 at critical threonine and tyrosine residues, thereby blocking its activation and subsequent signaling.
- Impact on Cellular Functions : By inhibiting ERK activity, ERK-IN-2 can induce growth arrest and apoptosis in cancer cells that rely on this pathway for survival .
Biological Activity
The biological activity of ERK-IN-2 has been extensively studied in various cancer cell lines. Here are some key findings:
Case Studies
- Prostate Cancer (LNCaP Cells) : In LNCaP cells, treatment with ERK-IN-2 resulted in a significant decrease in cell viability and induced apoptosis. The study demonstrated that ERK-IN-2 effectively inhibited the phosphorylation of p90RSK, a downstream target of ERK signaling .
- Melanoma (A375 Cells) : A375 melanoma cells treated with ERK-IN-2 showed reduced proliferation rates and increased markers of cellular senescence. This suggests that ERK-IN-2 may serve as a potential therapeutic agent for melanoma by targeting the aberrant activation of the ERK pathway .
- Breast Cancer (MDA-MB-231 Cells) : In studies involving MDA-MB-231 cells, ERK-IN-2 inhibited cell migration and invasion capabilities. This effect was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for tumor metastasis .
Research Findings
Recent research has highlighted several important aspects of ERK-IN-2's biological activity:
- Synergistic Effects : Combining ERK-IN-2 with other therapeutic agents has shown promising results in enhancing anti-cancer effects. For instance, co-treatment with chemotherapy agents resulted in increased apoptosis rates compared to single-agent treatments .
- Resistance Mechanisms : Studies have identified mutations in the ERK pathway that confer resistance to therapies targeting this signaling cascade. Understanding these mechanisms is crucial for developing effective combination therapies involving ERK-IN-2 .
Q & A
Q. What experimental methods are recommended for determining the IC50 of ERK-IN-2 in vitro?
Methodological Answer: Use cell proliferation assays (e.g., MTT, CellTiter-Glo) with dose-response curves across a range of concentrations (e.g., 1 nM–10 µM). Include positive controls (e.g., known ERK2 inhibitors) and vehicle controls. Calculate IC50 values using nonlinear regression models (e.g., four-parameter logistic equation) and validate with triplicate biological replicates. Ensure consistency in cell culture conditions (e.g., passage number, media composition) to minimize variability .
Q. How can researchers confirm ERK2 target engagement by ERK-IN-2 in cellular models?
Methodological Answer: Perform Western blot analysis to assess phosphorylation levels of downstream ERK2 substrates (e.g., RSK, Elk-1). Treat cells under standardized conditions (e.g., serum starvation followed by growth factor stimulation) and compare ERK-IN-2-treated vs. untreated groups. Use selective ERK2 inhibitors as controls to differentiate ERK2-specific effects from off-target kinase modulation .
Q. What in vitro assays are suitable for evaluating ERK-IN-2's selectivity across kinase isoforms?
Methodological Answer: Conduct kinase profiling assays using recombinant kinases (e.g., ERK1, ERK2, and related MAPK family members) at physiologically relevant ATP concentrations. Measure inhibition potency (IC50) via fluorescence-based or radioactivity assays. Cross-validate selectivity using CRISPR-edited cell lines lacking ERK2 to isolate isoform-specific effects .
Advanced Research Questions
Q. How should researchers address variability in ERK-IN-2's IC50 values across different cell lines (e.g., 214 nM in A375SM vs. 91 nM in Colo 205)?
Methodological Answer: Investigate cell line-specific factors such as ERK2 expression levels (via qPCR/Western blot), compensatory pathways (e.g., PI3K/AKT activation), or metabolic differences (e.g., efflux transporter activity). Use siRNA knockdown or pharmacological inhibitors to isolate ERK2-dependent effects. Cross-validate findings with orthogonal assays, such as kinase activity measurements using immunoprecipitated ERK2 .
Q. What methodological considerations are critical when translating ERK-IN-2 efficacy from in vitro to in vivo models?
Methodological Answer: Optimize dosing regimens based on pharmacokinetic parameters (e.g., AUC, Cmax, half-life) from DMPK studies. Ensure plasma concentrations exceed the IC50 for target modulation. Incorporate pharmacodynamic markers (e.g., tumor phospho-ERK levels) to confirm in vivo target engagement. Address bioavailability challenges using formulation strategies (e.g., PEGylation) or co-administration with CYP450 inhibitors .
Q. How to resolve contradictions between ERK-IN-2's biochemical potency (1.8 nM IC50) and cellular efficacy (e.g., 214 nM in A375SM)?
Methodological Answer: Evaluate cellular permeability using PAMPA assays or Caco-2 monolayer models. Assess intracellular free drug concentrations via equilibrium dialysis. Investigate efflux transporter activity (e.g., ABCB1 inhibition assays) and protein binding effects. Apply cellular thermal shift assays (CETSA) to confirm target engagement in intact cells .
Q. What statistical approaches are recommended for analyzing dose-response data in ERK-IN-2 studies?
Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include replicate experiments (n ≥ 3) and report confidence intervals. For in vivo studies, use mixed-effects models to account for inter-subject variability .
Data Management & Validation
Q. How to ensure reproducibility of ERK-IN-2's effects across independent studies?
Methodological Answer: Standardize experimental protocols (e.g., cell seeding density, incubation time) and document batch-specific compound purity (via HPLC/NMR). Share raw data (e.g., dose-response curves) and analysis scripts in open repositories. Use reference compounds (e.g., SCH772984) as internal controls to benchmark assay performance .
Q. What strategies mitigate confounding variables in ERK-IN-2's in vivo efficacy studies?
Methodological Answer: Randomize animal cohorts by baseline tumor volume/body weight. Include vehicle and positive control groups. Monitor pharmacokinetic parameters (e.g., plasma concentration-time curves) to ensure consistent drug exposure. Use blinded scoring for endpoint analyses (e.g., tumor volume, survival) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
